5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic organic molecule It features a unique structure combining a triazole ring, an oxadiazole ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-fluoro-4-methylphenyl azide can react with 5-methyl-1H-1,2,3-triazole to form the triazole ring.
Oxadiazole Ring Formation: The oxadiazole ring can be synthesized by cyclization of a hydrazide with a carboxylic acid derivative. For example, 4-methoxybenzoic acid can react with hydrazine to form the corresponding hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the methoxy group.
Reduction: Reduction reactions can target the triazole or oxadiazole rings, potentially opening these rings under strong reducing conditions.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, especially at positions ortho or para to the existing substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Reduced forms of the triazole or oxadiazole rings.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique electronic properties and potential as a building block for more complex molecules. Its heterocyclic rings are of particular interest for developing new materials with specific electronic or photonic properties.
Biology and Medicine
In biological and medicinal research, 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown promise as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial and fungal strains . Additionally, its potential anticancer properties are being explored, with some studies suggesting it can inhibit the growth of certain cancer cell lines .
Industry
In industry, this compound could be used in the development of new pharmaceuticals or as an intermediate in the synthesis of other biologically active compounds. Its stability and reactivity make it a versatile candidate for various applications.
Mechanism of Action
The exact mechanism of action for 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its application:
Antimicrobial Activity: It likely disrupts bacterial cell wall synthesis or interferes with essential enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets or pathways, such as inhibiting DNA synthesis or function.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 5-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Uniqueness
The presence of the 3-fluoro-4-methylphenyl group in 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole imparts unique electronic properties that can enhance its biological activity compared to similar compounds. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, potentially leading to better pharmacokinetic properties .
Properties
IUPAC Name |
5-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O2/c1-11-4-7-14(10-16(11)20)25-12(2)17(22-24-25)19-21-18(23-27-19)13-5-8-15(26-3)9-6-13/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXODHXPJNRAMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)OC)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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